molecular formula C9H20ClN3O B2462405 (S)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride CAS No. 1338222-56-2

(S)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride

Cat. No.: B2462405
CAS No.: 1338222-56-2
M. Wt: 221.73
InChI Key: BDNYKFYNRZJUGA-QRPNPIFTSA-N
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Description

(S)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride typically involves the reaction of (S)-3-aminopiperidine with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting urea compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the urea moiety or the piperidine ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or urea moiety are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(S)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (S)-1-(Piperidin-3-yl)-3-(propan-2-yl)urea hydrochloride include:

  • (S)-1-(Piperidin-3-yl)-3-(methyl)urea hydrochloride
  • (S)-1-(Piperidin-3-yl)-3-(ethyl)urea hydrochloride
  • (S)-1-(Piperidin-3-yl)-3-(butyl)urea hydrochloride

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which can result in unique biological activities and chemical reactivity. The presence of the isopropyl group, in particular, may influence its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

1-[(3S)-piperidin-3-yl]-3-propan-2-ylurea;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.ClH/c1-7(2)11-9(13)12-8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3,(H2,11,12,13);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNYKFYNRZJUGA-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)N[C@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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